molecular formula C6H6OS B051414 3-Methyl-2-thiophenecarboxaldehyde CAS No. 5834-16-2

3-Methyl-2-thiophenecarboxaldehyde

Cat. No.: B051414
CAS No.: 5834-16-2
M. Wt: 126.18 g/mol
InChI Key: BSQKBHXYEKVKMN-UHFFFAOYSA-N
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Description

3-Methyl-2-thiophenecarboxaldehyde is an organic compound with the molecular formula C₆H₆OS. It is a derivative of thiophene, characterized by a methyl group at the third position and a formyl group at the second position. This compound is known for its distinctive sulfur-containing heterocyclic structure, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-2-thiophenecarboxaldehyde can be synthesized through various methods. One common approach involves the Vilsmeier-Haack reaction, where 3-methylthiophene is treated with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride. The reaction typically occurs under controlled temperatures and yields the desired aldehyde.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production scale.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed:

    Oxidation: 3-Methyl-2-thiophenecarboxylic acid.

    Reduction: 3-Methyl-2-thiophenemethanol.

    Substitution: 3-Bromo-2-thiophenecarboxaldehyde.

Scientific Research Applications

3-Methyl-2-thiophenecarboxaldehyde has diverse applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research explores its potential as a precursor for pharmaceutical intermediates.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-methyl-2-thiophenecarboxaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, facilitating the formation of imines. Additionally, the thiophene ring can participate in π-π interactions and hydrogen bonding, influencing its reactivity and binding properties.

Comparison with Similar Compounds

  • 2-Thiophenecarboxaldehyde
  • 4-Methylthiophene-2-carboxaldehyde
  • 5-Methyl-2-thiophenecarboxaldehyde

Comparison: 3-Methyl-2-thiophenecarboxaldehyde is unique due to the specific positioning of the methyl and formyl groups, which affects its electronic distribution and reactivity. Compared to 2-thiophenecarboxaldehyde, the presence of the methyl group at the third position enhances its steric hindrance and alters its chemical behavior. Similarly, the position of the formyl group distinguishes it from other methyl-substituted thiophenecarboxaldehydes, impacting its reactivity in electrophilic and nucleophilic reactions.

Properties

IUPAC Name

3-methylthiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6OS/c1-5-2-3-8-6(5)4-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQKBHXYEKVKMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80207070
Record name 3-Methylthiophene-2-carbaldehyde
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Molecular Weight

126.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5834-16-2
Record name 3-Methyl-2-thiophenecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5834-16-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-2-thiophenecarboxaldehyde
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Record name 3-Methylthiophene-2-carbaldehyde
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Record name 3-methylthiophene-2-carbaldehyde
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Record name 3-METHYL-2-THIOPHENECARBOXALDEHYDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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